1-Bromopent-1-yne

Description

Structural Classification and Nomenclature within Halogenated Alkynes

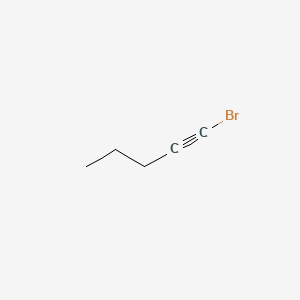

1-Bromopent-1-yne belongs to the class of organic compounds known as halogenated alkynes, or haloalkynes. This classification denotes molecules that contain at least one halogen atom bonded to a carbon atom of an alkyne functional group. Specifically, it is a terminal bromoalkyne, meaning the bromine atom is attached to one of the sp-hybridized carbons of the triple bond located at the end of the carbon chain.

The systematic IUPAC name for this compound is This compound . The nomenclature is derived by identifying the longest carbon chain containing the triple bond (a pentyne), numbering the chain to give the triple bond the lowest possible locant (position 1), and specifying the bromine substituent at position 1. Other synonyms for the compound include 1-bromo-1-pentyne and pentynyl bromide.

Its structure is distinct from its isomers, such as 1-bromopent-2-yne, where the triple bond is internal, and 4-bromopent-1-yne, where the bromine is attached to an sp3-hybridized carbon. This specific arrangement in this compound, with the bromine atom directly attached to the alkyne, is crucial to its characteristic reactivity in synthetic applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇Br |

| Molecular Weight | 147.01 g/mol |

| CAS Number | 14752-60-4 |

| Synonyms | 1-bromo-1-pentyne, pentynyl bromide |

Research Significance of this compound as a Synthetic Intermediate

The significance of this compound in research stems from its role as a versatile synthetic intermediate. Bromoalkynes are widely utilized in organic chemistry due to their stability, ease of handling, and predictable reactivity at two distinct sites: the C-Br bond and the C≡C triple bond. This allows for sequential and controlled modifications, making it a powerful tool for molecular construction.

One of the most prominent applications of this compound is in cross-coupling reactions . These reactions are fundamental for forming new carbon-carbon bonds. 1-Bromoalkynes are excellent electrophilic partners in various metal-catalyzed coupling processes, including:

Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne (like this compound) in the presence of a copper(I) salt to form unsymmetrical diynes.

Sonogashira Coupling: While typically involving the coupling of a terminal alkyne with an aryl or vinyl halide, variations of this palladium-copper catalyzed reaction can utilize 1-bromoalkynes to construct complex enyne and diyne systems.

Copper-Catalyzed Couplings with Organozinc Reagents: Research has demonstrated the successful cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents, catalyzed by copper(I) cyanide. This methodology allows for the direct attachment of the pentynyl group to complex nitrogen-containing scaffolds, which are prevalent in pharmaceuticals.

Furthermore, the alkyne moiety of this compound can participate in cycloaddition reactions . These reactions are powerful methods for constructing cyclic and heterocyclic ring systems. The triple bond can act as a 2π-electron component in reactions like [3+2] cycloadditions to form five-membered rings, which are core structures in many biologically active compounds. The presence of the bromine atom can influence the regioselectivity of these additions and provides a handle for further functionalization of the resulting cyclic product.

Table 2: Key Synthetic Applications of this compound

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Cross-Coupling | Metal-catalyzed reaction with terminal alkynes, organozinc reagents, or other organometallics. | Formation of unsymmetrical diynes and other internal alkynes. |

| Cycloaddition | Participation of the alkyne as a 2π component in reactions with dipoles or dienes. | Construction of carbocyclic and heterocyclic five-membered rings. |

| Heterocycle Synthesis | Serves as a key building block in multi-step or cascade reactions to form complex heterocycles. | Introduction of an alkynyl side-chain to nitrogen, oxygen, or sulfur-containing rings. |

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and related bromoalkynes is focused on expanding their synthetic utility and developing more efficient and sustainable reaction methodologies. Several key research trajectories can be identified.

A major area of investigation is the development of novel catalytic systems for cross-coupling reactions. Researchers are exploring the use of more abundant and less toxic metals as alternatives to traditional palladium catalysts. There is also a focus on creating catalysts that exhibit higher selectivity and efficiency, allowing reactions to proceed under milder conditions and with a broader range of functional groups. For example, the development of zinc-catalyzed Cadiot-Chodkiewicz couplings in environmentally benign solvents like ethanol (B145695) represents a move towards "green" chemistry.

Another significant research direction is the application of this compound in the synthesis of complex molecules , such as natural products and pharmaceuticals. Its ability to participate in cascade reactions, where multiple bonds are formed in a single operation, is highly valued for improving synthetic efficiency. The synthesis of heterocyclic polymers and other functional materials represents an emerging application, where the rigid alkyne unit can impart unique electronic and photophysical properties to the resulting polymers.

Finally, there is ongoing research into expanding the scope of cycloaddition reactions involving bromoalkynes. This includes developing new types of cycloadditions and applying them to the enantioselective synthesis of complex, three-dimensional structures. The goal is to leverage the unique reactivity of intermediates like this compound to access novel molecular scaffolds that may have applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-bromopent-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFJIRZDULTSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromopent 1 Yne

Organometallic Transformations Involving the Carbon-Bromine Bond

The carbon-bromine bond in 1-bromopent-1-yne is a key site for organometallic transformations, enabling the formation of versatile pent-1-yn-1-ylmetal species. These intermediates are valuable in a variety of subsequent chemical reactions.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This process is particularly efficient for preparing organolithium and Grignard reagents from 1-bromoalkynes like this compound.

Lithium-Halogen Exchange: The reaction of 1-bromoalkynes with organolithium reagents, such as butyllithium (B86547), is a common method for generating alkynyllithium species. wikipedia.org This exchange is typically rapid, often proceeding faster than nucleophilic addition or proton transfer. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Theoretical studies on the lithium-bromine exchange of 1,1-dibromoalkenes with methyllithium (B1224462) suggest that the reaction proceeds through a nucleophilic pathway, forming a reversible "ate-complex" intermediate. researchgate.netnih.gov This process is kinetically controlled, with the stability of the carbanion intermediates of the organolithium reagents playing a crucial role. wikipedia.org

Magnesium-Halogen Exchange: The preparation of Grignard reagents from organic halides can also be achieved through a magnesium-halogen exchange reaction. scribd.com This method is particularly useful for creating functionalized Grignard reagents that may contain sensitive groups like esters or nitriles, as the reaction can often be carried out at low temperatures to prevent side reactions. scribd.comsigmaaldrich.com The use of reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with additives like lithium chloride (LiCl) to form a "turbo-Grignard reagent," can significantly enhance the rate of the Br/Mg exchange. nih.gov The reactivity of the resulting Grignard reagents is highly dependent on temperature. scribd.com The rate of magnesium-halogen exchange is accelerated by electron-withdrawing groups on an aromatic ring and slowed by electron-donating groups. scribd.com

Table 1: Comparison of Halogen-Metal Exchange Reactions

| Feature | Lithium-Halogen Exchange | Magnesium-Halogen Exchange |

|---|---|---|

| Reagent | Organolithium (e.g., butyllithium) | Organomagnesium (e.g., i-PrMgCl) |

| Rate | Generally very fast | Rate is temperature dependent |

| Mechanism | Proposed to involve an "ate-complex" | Equilibrium process influenced by carbanion stability |

| Key Advantage | Rapid generation of alkynyllithium reagents | Allows for preparation of functionalized Grignard reagents |

The pent-1-yn-1-ylmetal species, such as pent-1-yn-1-yllithium and pent-1-yn-1-ylmagnesium bromide, generated from this compound via halogen-metal exchange, are potent nucleophiles. These intermediates can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

For example, the Corey-Fuchs reaction, a two-step process to synthesize terminal alkynes from aldehydes, involves the generation of a bromoalkyne intermediate which then undergoes metal-halogen exchange with a lithium base like butyllithium to form an alkynyllithium species. This intermediate can then be reacted with an electrophile. organic-chemistry.org

The reactivity of these organometallic species is central to their utility in synthesis. For instance, α,α-difluoro-substituted organozinc reagents have been shown to couple with 1-bromoalkynes in the presence of a copper iodide catalyst to produce gem-difluorinated alkynes. nih.govbeilstein-journals.org This highlights the ability of the pent-1-yn-1-yl moiety, activated as an organometallic species, to participate in cross-coupling reactions.

Electrophilic and Radical Additions to the Alkyne Moiety

The triple bond of this compound is susceptible to both electrophilic and radical addition reactions, leading to a variety of functionalized alkene products.

The addition of halogens across the triple bond of an alkyne is a common transformation. For terminal alkynes, chemoselective bromination can be achieved under mild conditions by choosing the appropriate bromine source. For instance, the use of a tetrabutylammonium (B224687) bromide (TBAB) and (diacetoxyiodo)benzene (B116549) (PIDA) system can lead to mono-bromination, yielding 1-bromoalkynes. Conversely, a sodium bromide (NaBr)/PIDA system tends to favor di-bromination, resulting in 1,2-dibromoalkenes. nih.govnih.govfrontiersin.org The addition of a second equivalent of halogen to the initially formed haloalkene typically proceeds to give a tetrahaloalkane. libretexts.org

Table 2: Chemoselective Bromination of Terminal Alkynes

| Reagent System | Product | Type of Reaction |

|---|---|---|

| TBAB/PIDA | 1-Bromoalkyne | Mono-bromination |

| NaBr/PIDA | 1,2-Dibromoalkene | Di-bromination |

| NaBr/PIDA (with water) | α,α-Dibromo ketone | Di-bromination |

| Excess NaBr/PIDA | 1,1,2,2-Tetrabromoalkane | Tetra-bromination |

The hydrohalogenation of terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. libretexts.orgjove.com However, in the presence of peroxides, the addition of hydrogen bromide (HBr) proceeds via a radical mechanism, leading to an anti-Markovnikov product. libretexts.orgjove.comjove.comucalgary.caaklectures.comlibretexts.orgyoutube.comlibretexts.orgwizeprep.comyoutube.comyoutube.com In this case, the bromine atom adds to the less substituted carbon of the alkyne, yielding a mixture of (E)- and (Z)-1-bromoalkenes. jove.comjove.comlibretexts.org This radical addition is specific to HBr; it does not occur with HCl or HI. youtube.comyoutube.com The reaction is initiated by the formation of a bromine radical from HBr in the presence of a peroxide. ucalgary.cayoutube.com If an excess of HBr is used, a second addition can occur, leading to the formation of a 1,2-dibromoalkane. ucalgary.ca

Metal-Catalyzed Hydrofunctionalization of 1-Bromoalkynes

Metal-catalyzed hydrofunctionalization reactions involve the addition of an E-H bond (where E can be a heteroatom or carbon) across the carbon-carbon triple bond and represent an atom-economical way to synthesize functionalized olefins. researchgate.netmdpi.comresearchgate.net

A notable example is the palladium-catalyzed hydrostannylation of 1-bromoalkynes. This reaction provides a practical route to (E)-1-stannylalk-1-enes. pkusz.edu.cnlookchem.comrsc.orgorgsyn.orgmsu.edu The process involves the hydrostannylation of the alkyne followed by a palladium-catalyzed cleavage of the carbon-bromine bond. rsc.org This method has been shown to be compatible with a range of functional groups. lookchem.com Furthermore, this transformation can be carried out in a one-pot protocol, where the 1-bromoalkyne is formed and reacted in situ. msu.edu

Other metal-catalyzed hydrofunctionalizations of haloalkynes include hydrosilylation, which is a highly efficient method for synthesizing vinylsilanes. rsc.orgacs.org Copper-catalyzed cross-coupling reactions of vinylsiloxanes with bromoalkynes have also been developed to produce enynes with high stereochemical retention. organic-chemistry.org Additionally, gold and silver catalysts have been employed in the hydrofunctionalization of haloalkynes with various nucleophiles, including carboxylic acids, thiocyanates, and phosphates, often proceeding with high regio- and stereoselectivity. csic.es

Addition of E-H Bonds Across the Alkyne (E = C, N, O, S, X)

The addition of E-H bonds, where E represents carbon, nitrogen, oxygen, sulfur, or a halogen, across the carbon-carbon triple bond of haloalkynes is a fundamental transformation in organic synthesis. These metal-catalyzed hydrofunctionalization reactions provide an atom-economical route to a variety of functionalized haloalkenes, which are valuable intermediates for further chemical transformations, including cross-coupling reactions. csic.eslibretexts.org

Addition of C-H Bonds: The intermolecular addition of C-H bonds to bromoalkynes has been achieved using various catalytic systems. For instance, the coupling of methyl or ethyl 2-pyridylacetate (B8455688) with aromatic bromoalkynes can be promoted by silver nitrate (B79036) (AgNO₃) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds via an initial silver-catalyzed hydroalkylation of the bromoalkyne. csic.es Nickel-catalyzed hydroalkynylation of allyl amides with bromoalkynes has also been reported, demonstrating the formation of new C-C bonds. chinesechemsoc.org

Addition of N-H Bonds: The addition of N-H bonds to bromoalkynes can be catalyzed by silver(I) oxide at elevated temperatures. For example, the reaction of aryl-tetrazoles with bromoalkynes leads to the formation of (Z)-N-(2-bromo-1-vinyl)-N-arylcyanamides. This transformation involves the decomposition of the tetrazole to a cyanamide, which then undergoes an anti-addition to the bromoalkyne. uniovi.es In another example, mercury triflate (Hg(OTf)₂) catalyzes the cyclization of 4-bromo homopropargyl amides to γ-butyrolactams, which involves an initial 5-endo-dig cyclization step. uniovi.es

Addition of O-H Bonds: Gold catalysts have been shown to be effective for the addition of O-H bonds to bromoalkynes. The addition of diphenyl phosphate (B84403) to bromoalkynes, catalyzed by a cationic gold(I) species, yields (Z)-alkenyl-halophosphate products with complete regio- and stereoselectivity. csic.es Similarly, silver(I)-catalyzed reactions of bromoalkynes with acetic acid in acetic anhydride (B1165640) produce (Z)-β-bromoenol acetates. For example, 1-bromooct-1-yne reacts under these conditions to give the corresponding enol acetate (B1210297) in good yield. uniovi.es

Addition of S-H Bonds: The hydrothiolation of bromoalkynes has been accomplished using indium(III) trifluoromethanesulfonate (B1224126) as a catalyst. This system promotes the regioselective anti-addition of heterocyclic thiols to both aromatic and aliphatic bromoalkynes, affording (Z)-β-bromo vinyl sulfides in good yields. csic.es

Addition of X-H Bonds (Hydrohalogenation): The hydrohalogenation of haloalkynes provides a direct route to 1,2-dihaloalkenes. Palladium-catalyzed procedures using lithium halides in acetic acid have been developed for the hydrohalogenation of haloalkynes, including bromoalkynes. uniovi.es The reaction of 1-pentyne (B49018) with one equivalent of HBr in acetic acid results in the Markovnikov addition product. libretexts.org In the presence of peroxides, an anti-Markovnikov addition is observed. libretexts.org

Regioselectivity and Stereoselectivity in Hydrofunctionalization Pathways

The regioselectivity and stereoselectivity of hydrofunctionalization reactions of 1-bromoalkynes are highly dependent on the nature of the substrate, the E-H bond being added, the catalyst system, and the reaction conditions. organic-chemistry.org

In the hydroboration of 1-bromo-1-alkynes with dibromoborane, high regio- and stereoselectivity are observed, leading to the formation of (Z)-2-alkenyldimethylboranes after treatment with dimethylzinc. nih.gov This indicates a syn-hydroboration followed by a migration with inversion of configuration.

The addition of O-H and S-H bonds to bromoalkynes often proceeds with high anti-selectivity, leading to the formation of (Z)-alkenes. For instance, the gold-catalyzed addition of diphenyl phosphate and the indium-catalyzed addition of heterocyclic thiols to bromoalkynes both yield the (Z)-isomers exclusively. csic.es Similarly, the silver-catalyzed synthesis of (Z)-β-bromoenol acetates from bromoalkynes demonstrates excellent stereoselectivity. uniovi.es

In the case of C-H additions, the stereochemical outcome can vary. The indium-catalyzed addition of 1,3-dicarbonyl compounds to iodoalkynes proceeds with syn-selectivity, resulting in (E)-alkene products. csic.es Conversely, gold-catalyzed hydroarylation of chloroalkynes has been shown to occur via an anti-addition pathway. uniovi.es

The following table summarizes the observed selectivity in various hydrofunctionalization reactions of haloalkynes.

| E-H Bond | Catalyst/Reagent | Haloalkyne Substrate | Product Stereochemistry | Regioselectivity | Reference |

| B-H | Dibromoborane / Me₂Zn | 1-Bromo-1-alkynes | (Z)-Alkene | Boron at C2 | nih.gov |

| O-H | [Au(PPh₃)]⁺ | Bromo- and Iodoalkynes | (Z)-Alkene (anti-addition) | Phosphate at C2 | csic.es |

| S-H | In(NTf₂)₃ | Bromoalkynes | (Z)-Alkene (anti-addition) | Sulfur at C2 | csic.es |

| C-H | In(NTf₂)₃ | Iodoalkynes | (E)-Alkene (syn-addition) | Carbonyl at C2 | csic.es |

| N-H | Ag₂O | Bromoalkynes | (Z)-Alkene (anti-addition) | Nitrogen at C2 | uniovi.es |

Other Reactive Transformations of the 1-Bromoalkyne Functionality

Nucleophilic Substitutions at the Brominated Carbon

Nucleophilic substitution reactions can occur at the halogen-bearing carbon of haloalkanes. savemyexams.com In the case of this compound, the bromine atom is attached to an sp-hybridized carbon. Bonds to sp-hybridized carbons are generally shorter and stronger than those to sp³-hybridized carbons, making direct nucleophilic substitution at the sp-carbon challenging. libretexts.org SN1-type reactions are unlikely due to the high instability of the resulting sp-hybridized vinyl cation. libretexts.org SN2-type reactions would involve a backside attack on the linear alkyne, which is sterically hindered.

While direct nucleophilic substitution at the brominated carbon of this compound is not well-documented, related compounds undergo substitution reactions at other positions. For example, 5-bromo-1-pentyne, an isomer of this compound, readily undergoes nucleophilic substitution where the bromine on the sp³-hybridized carbon is replaced by nucleophiles like sodium azide (B81097) or potassium cyanide.

The primary reactivity of the bromine atom in 1-bromoalkynes is often observed in the context of metal-catalyzed cross-coupling reactions, where the bromoalkyne acts as an electrophilic partner, rather than undergoing a direct SN1 or SN2 substitution.

Cycloisomerization Reactions of Bromoalkyne Derivatives

Derivatives of 1-bromoalkynes, particularly 1-bromo-1,n-enynes, can undergo a variety of metal-catalyzed cycloisomerization reactions to form complex cyclic structures. nih.gov Gold catalysts are particularly effective in promoting these transformations. uniovi.es

For example, more complex 1-bromo-1,5-enyne derivatives can undergo gold-catalyzed polycyclization reactions to selectively form steroid-like molecules under mild conditions. csic.esuniovi.es Another example is the gold-catalyzed reaction of a 1-bromo-1,5-enyne derivative with phenols, which proceeds through an enyne-cycloisomerization, followed by a phenol (B47542) addition/elimination sequence and a final C-H insertion to yield (2-bromocyclopent-2-en-1-yl)phenols. csic.esuniovi.es

The regiochemical outcome of these cyclizations (e.g., 5-exo-dig vs. 6-endo-dig) is influenced by the substituents on the alkyne terminus and the specific catalytic system employed. csic.esuniovi.es

The following table provides examples of cycloisomerization reactions of bromoalkyne derivatives.

| Substrate | Catalyst | Product Type | Key Transformation | Reference |

| 1-Bromo-1,5-enyne derivative | Gold(I) complex | Steroid-like molecule | Polycyclization | csic.esuniovi.es |

| 1-Bromo-1,5-enyne derivative | [Au(NTf₂)(PtBu₃)] / Phenol | (2-Bromocyclopent-2-en-1-yl)phenol | Enyne-cycloisomerization / Phenol addition | csic.esuniovi.es |

| 5-Bromopent-4-yn-1-ol derivative | AuCl / Base | α-Alkylidene tetrahydrofuran | 5-exo-dig cycloisomerization | uniovi.es |

Applications of 1 Bromopent 1 Yne in Advanced Organic Synthesis

Role in Synthesis of Functionalized Organic Scaffolds

1-Bromopent-1-yne is particularly useful for introducing specific structural motifs into larger molecules, thereby creating functionalized organic scaffolds. Its ability to participate in coupling reactions allows for the controlled assembly of conjugated systems and heterocyclic frameworks.

The terminal alkyne and the vinylic bromide functionalities of this compound make it an excellent precursor for the synthesis of enynes and dienynes, which are important structural units found in many natural products and biologically active compounds.

Cadiot–Chodkiewicz Coupling: this compound has been employed in Cadiot–Chodkiewicz cross-coupling reactions with other alkynes to form conjugated diynes. For instance, its reaction with methyl (Z)-pent-2-en-4-ynoate (Z-2) under appropriate conditions yields (2Z)-Lachnophyllum methyl ester (Z-1a) with a reported yield of 38% rsc.org. Similarly, coupling with methyl (E)-pent-2-en-4-ynoate (E-2) leads to the formation of (2E)-Lachnophyllum methyl ester (E-1a) in 25% yield rsc.org.

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions, such as those involving phenylacetylene, can utilize this compound to construct enyne systems. A study reported the synthesis of an (E)-enyne in 87% yield using this compound under palladium catalysis, which was subsequently converted to an (E,Z)-diene in 92% yield researchgate.net. These reactions highlight the compound's utility in building complex unsaturated carbon frameworks with control over stereochemistry.

Table 1: Synthesis of Enynes and Dienynes using this compound

| Reaction Type | Coupling Partner | Product | Yield (%) | Reference |

| Cadiot–Chodkiewicz Coupling | Methyl (Z)-pent-2-en-4-ynoate (Z-2) | (2Z)-Lachnophyllum methyl ester (Z-1a) | 38 | rsc.org |

| Cadiot–Chodkiewicz Coupling | Methyl (E)-pent-2-en-4-ynoate (E-2) | (2E)-Lachnophyllum methyl ester (E-1a) | 25 | rsc.org |

| Pd-catalyzed Coupling | Phenylacetylene | (E)-enyne | 87 | researchgate.net |

| Subsequent Diene Formation | (E)-enyne | (E,Z)-diene | 92 | researchgate.net |

The incorporation of this compound into heterocyclic synthesis is an area of interest due to the prevalence of heterocyclic motifs in pharmaceuticals and agrochemicals. While specific, direct examples of this compound's involvement in the synthesis of quinoline (B57606) derivatives or triazoles were not explicitly detailed in the reviewed literature snippets, the general reactivity of bromoalkynes suggests its potential utility. Terminal alkynes are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for forming 1,2,3-triazoles smolecule.com. Although this compound is a bromoalkyne, its terminal alkyne moiety could potentially participate in such cycloadditions or serve as a synthon in other heterocycle-forming reactions where the bromine atom can act as a leaving group or a handle for further functionalization. However, without specific documented examples for this compound in these particular heterocycle classes, detailed discussion is limited.

Retrosynthetic Strategies Employing this compound as a Key Synthon

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves working backward from a target molecule to identify simpler, readily available starting materials and intermediates. This compound can be strategically employed as a synthon, representing a five-carbon fragment with a terminal alkyne and a vinylic bromide.

Understanding the synthesis of this compound itself is crucial for its application as a synthon. It can be prepared through established synthetic routes, which informs its accessibility and potential disconnections.

Modified Straus Reaction: this compound can be synthesized via a modified Straus reaction. This method typically involves the reaction of 1-pentyne (B49018) with bromine in the presence of potassium hydroxide (B78521) (KOH) at low temperatures, often below -15 °C, to ensure selective bromination at the terminal alkyne position. This synthesis route establishes this compound as an accessible precursor.

Table 2: Synthesis of this compound

| Reaction Type | Reactants | Conditions | Reference |

| Modified Straus Reaction | 1-Pentyne, Bromine, KOH | Low temperature (-15 °C) |

Synthon Strategy: In retrosynthetic planning, this compound can be viewed as a synthon that provides a C5 unit. The disconnection can occur at the carbon-bromine bond, revealing a vinyl cation equivalent, or at the triple bond, suggesting nucleophilic or electrophilic additions. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, while the alkyne can undergo cycloadditions, additions, or further coupling reactions. This dual reactivity makes it a versatile starting point for constructing more complex molecules.

The strategic incorporation of this compound into target-oriented synthesis relies on its predictable reactivity. Its use in the synthesis of enynes and dienynes, as detailed in section 4.3.1, exemplifies its role as a strategic building block for complex natural products and biologically relevant molecules. By introducing a C5 alkyne fragment with a handle for further elaboration (the bromine atom), synthetic chemists can efficiently assemble intricate carbon skeletons. Its role as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, as broadly indicated in chemical literature, further underscores its importance in targeted synthetic endeavors.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Bromoalkynes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules, providing critical information about the connectivity and chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). For 1-Bromopent-1-yne, NMR spectroscopy is crucial for confirming the position of the bromine atom and the integrity of the alkyne functional group, thereby establishing its regiochemistry. While direct spectral data for this compound itself is not extensively detailed in the provided search snippets, its expected spectral characteristics can be inferred based on its structure and data from analogous bromoalkynes researchgate.netbeilstein-journals.org.

¹H NMR spectroscopy would reveal distinct signals for the five protons in this compound. The methylene (B1212753) protons adjacent to the triple bond (C2-H2) are expected to appear as a triplet in the region of δ 2.5-3.0 ppm, influenced by the electron-withdrawing nature of the alkyne and bromine. The subsequent methylene groups (C3-H2 and C4-H2) would typically resonate as complex multiplets (e.g., sextets or quintets) in the δ 1.3-2.0 ppm range, reflecting coupling with neighboring protons. The terminal methyl group (C5-H3) would likely appear as a triplet around δ 0.9-1.1 ppm, characteristic of a methyl group adjacent to a methylene. The absence of a signal in the characteristic terminal alkyne proton region (around δ 2.0-3.0 ppm) would confirm the absence of a C≡C-H moiety.

¹³C NMR spectroscopy provides information about the carbon skeleton. For this compound (Br-C≡C-CH2-CH2-CH3), the carbon directly bonded to bromine (C1) is expected to be a quaternary carbon, resonating significantly downfield, likely in the δ 50-70 ppm range. The alkyne carbons (C2 and C3) would also appear as quaternary carbons, with C2 (adjacent to bromine) potentially resonating around δ 70-90 ppm and C3 around δ 80-100 ppm. The methylene carbons (C4 and C5) would appear in the typical aliphatic region, with C4 (adjacent to C3) around δ 20-30 ppm and the methyl carbon (C5) around δ 10-15 ppm. Advanced NMR techniques like DEPT, COSY, HMQC, and HMBC can further confirm assignments by establishing proton-proton and proton-carbon correlations beilstein-journals.orgresearchgate.net.

Table 5.1.1: Expected ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ¹H | C2-H₂ | ~2.5-3.0 | t | ~7-8 | Methylene adjacent to triple bond |

| ¹H | C3-H₂ | ~1.5-2.0 | m (sextet) | - | Methylene group |

| ¹H | C4-H₂ | ~1.3-1.7 | m (quintet) | - | Methylene group |

| ¹H | C5-H₃ | ~0.9-1.1 | t | ~7-8 | Methyl group |

| ¹³C | C1 (C-Br) | ~50-70 | q | - | Quaternary, bonded to Br |

| ¹³C | C2 (C≡C-Br) | ~70-90 | q | - | Quaternary, alkyne carbon |

| ¹³C | C3 (C≡C-CH₂) | ~80-100 | q | - | Quaternary, alkyne carbon |

| ¹³C | C4 (CH₂) | ~20-30 | t | - | Methylene carbon |

| ¹³C | C5 (CH₃) | ~10-15 | q | - | Methyl carbon |

Note: Spectral data are expected values based on chemical structure and general trends for similar compounds.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Intermediate Identification

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound and for identifying fragmentation patterns that aid in structural elucidation and mechanistic studies. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful due to its likely volatility. High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements to confirm the molecular formula.

When analyzed by electron ionization (EI) mass spectrometry, this compound (C₅H₇Br) would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion cluster would appear as two peaks of nearly equal intensity at approximately m/z 147 and m/z 149. Characteristic fragmentation pathways would likely include the loss of the bromine radical ([M-Br]⁺), yielding a fragment at m/z ~68, and the loss of acetylene (B1199291) ([M-C₂H₂]⁺), resulting in a fragment at m/z ~119/121. Fragmentation of the alkyl chain, such as the loss of a methyl radical ([M-CH₃]⁺) or propyl radical ([M-C₃H₇]⁺), would also contribute to the mass spectrum. Data from related compounds like (E)-1-bromopent-3-en-1-yne nih.gov and 1-bromopent-2-yne nih.gov illustrate the application of GC-MS for such compounds.

Table 5.2.1: Expected Key Mass Spectral Fragments for this compound

| Ion Type | m/z (Expected) | Description |

| M⁺ (⁷⁹Br) | ~147 | Molecular ion |

| M⁺ (⁸¹Br) | ~149 | Molecular ion |

| [M-Br]⁺ | ~68 | Loss of bromine radical |

| [M-CH₃]⁺ | ~132/134 | Loss of methyl group |

| [M-C₂H₂]⁺ | ~119/121 | Loss of acetylene unit |

| [C₃H₇]⁺ | ~43 | Propyl cation fragment |

Note: m/z values are approximate and depend on specific fragmentation patterns and ionization conditions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the definitive three-dimensional structure of crystalline compounds in the solid state. While this compound itself may not readily form suitable crystals for X-ray diffraction, this method is invaluable for characterizing crystalline derivatives or intermediates synthesized from it. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine the precise arrangement of atoms, including bond lengths, bond angles, and molecular conformation. This technique provides unambiguous structural confirmation, which is critical for understanding reactivity and for patenting or regulatory purposes. Studies on various bromoalkyne derivatives have utilized X-ray crystallography to establish their solid-state structures, offering detailed insights into molecular packing and intermolecular interactions beilstein-journals.org. This method is particularly important when stereochemistry or regiochemistry might be ambiguous from solution-state spectroscopic data alone.

In-situ Spectroscopy for Reaction Monitoring and Kinetic Analysis

In-situ spectroscopic techniques, such as in-situ FTIR, Raman, and NMR spectroscopy, are vital for monitoring chemical reactions in real-time, providing kinetic data and mechanistic insights without the need for sampling. These methods allow researchers to observe the consumption of reactants, the formation of products, and the appearance or disappearance of transient intermediates as a reaction progresses.

For reactions involving this compound, in-situ FTIR spectroscopy could monitor the characteristic stretching vibrations associated with the C≡C triple bond (typically around 2100-2260 cm⁻¹) and the C-Br bond. The decrease in intensity of these absorptions would indicate the consumption of this compound. Conversely, the appearance of new bands corresponding to the product's functional groups would signal its formation. Similarly, in-situ NMR spectroscopy can provide detailed structural and quantitative information throughout a reaction. By acquiring NMR spectra at regular intervals, one can track the concentration of all species present, enabling the determination of reaction rates, identification of intermediates, and elucidation of reaction mechanisms bath.ac.ukrsc.orgrsc.org. For instance, observing the disappearance of specific proton or carbon signals of this compound and the simultaneous appearance of new signals belonging to a product would provide direct evidence of the transformation and its kinetics. These techniques are crucial for optimizing reaction conditions and understanding the dynamic processes occurring during synthesis or reactions where this compound is a key component bath.ac.ukrsc.orgrsc.orgpnas.orgmdpi.com.

List of Compounds Mentioned:

this compound

(E)-1-bromopent-3-en-1-yne

1-bromopent-2-yne

1-Bromohex-1-yne

1-Bromopentane

5-Bromopent-1-yne

Phenylacetylene

Computational Chemistry and Theoretical Studies on 1 Bromopent 1 Yne

Mechanistic Elucidation through Computational Transition State Analysis

Understanding the step-by-step process of a chemical reaction often requires identifying and analyzing transition states (TS). Computational transition state analysis, typically performed using DFT, allows for the visualization and energetic characterization of these high-energy, short-lived intermediates. For reactions involving 1-Bromopent-1-yne, such as addition reactions or metal-catalyzed transformations, identifying the TS can reveal the rate-determining step and the stereochemical outcome of the reaction researchgate.netpku.edu.cn. For example, studies on bromoalkyne cycloisomerization reactions have utilized DFT to elucidate mechanistic features, including the destabilization or stabilization of transition states by proximal functional groups, which directly impacts reactivity trends pku.edu.cnresearchgate.net. By calculating activation energies for different proposed pathways, researchers can determine the most plausible reaction mechanism.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, aiding in the identification and characterization of compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H NMR and ¹³C NMR) and Infrared (IR) spectra. These predicted spectra can then be compared with experimental data to confirm the compound's structure and purity q-chem.comschrodinger.comnmrdb.orgdocbrown.info. For instance, DFT calculations can provide accurate ¹H and ¹³C NMR chemical shifts and coupling constants, as well as characteristic IR vibrational frequencies for the C≡C stretch and C-Br bond. These predictions help in assigning experimental signals and understanding the relationship between molecular structure and spectral features.

Structure-Reactivity Relationship Studies of Bromoalkyne Systems

Investigating structure-reactivity relationships (SRR) is fundamental to organic chemistry. For bromoalkyne systems, including this compound, understanding how structural modifications influence reactivity is crucial. Computational studies, often employing DFT, can systematically explore these relationships. By calculating electronic properties, such as charge distribution, frontier orbital energies, and activation barriers for various reactions, researchers can correlate structural features with observed reactivity. For example, studies on bromoalkynes in metal-catalyzed reactions have shown that electronic effects of substituents significantly influence reaction rates, with electron-withdrawing groups potentially affecting the stability of intermediates and transition states researchgate.net. While specific studies on this compound might be limited, general trends observed in related bromoalkyne systems provide a framework for understanding its behavior. For instance, the position of the bromine atom and the presence of the triple bond contribute to its electrophilic and nucleophilic characteristics, influencing its participation in addition, substitution, and cycloaddition reactions researchgate.netlibretexts.org.

Q & A

What unresolved questions exist regarding the electronic properties of this compound?

- Methodological Answer :

- Investigate hyperconjugative effects of the C-Br bond on alkyne π-system reactivity using UV-Vis spectroscopy.

- Explore applications in conductive polymers via electrochemical impedance spectroscopy (EIS).

- Collaborate with synchrotron facilities for X-ray absorption near-edge structure (XANES) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.